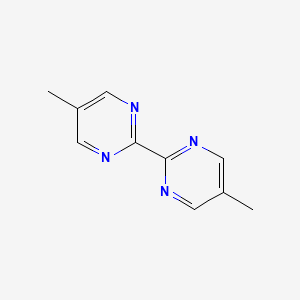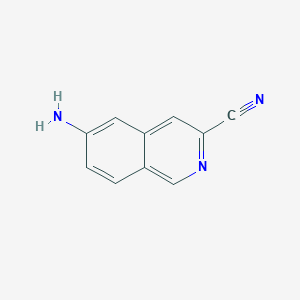
Methyl 2-amino-7-methoxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-7-methoxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. This particular compound has gained attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-7-methoxyquinoline-3-carboxylate typically involves the reaction of 2-amino-7-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of strong acids or bases as catalysts in these reactors helps in achieving high purity and consistent quality of the final product .
化学反应分析
Types of Reactions: Methyl 2-amino-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Methyl 2-amino-7-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of methyl 2-amino-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
相似化合物的比较
- 2-Amino-7-methoxyquinoline-3-carboxylate
- 2-Amino-6-methoxyquinoline-3-carboxylate
- 2-Amino-4-methoxyquinoline-3-carboxylate
Comparison: Methyl 2-amino-7-methoxyquinoline-3-carboxylate stands out due to its unique methoxy group at the 7th position, which enhances its chemical stability and biological activity compared to other similar compounds. This structural uniqueness contributes to its higher efficacy in various applications .
属性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
methyl 2-amino-7-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-4-3-7-5-9(12(15)17-2)11(13)14-10(7)6-8/h3-6H,1-2H3,(H2,13,14) |
InChI 键 |
PBXCEHQGBJDWPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)











